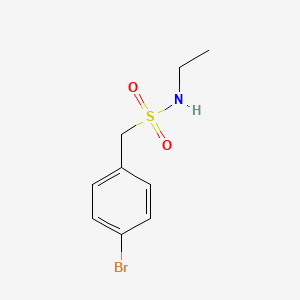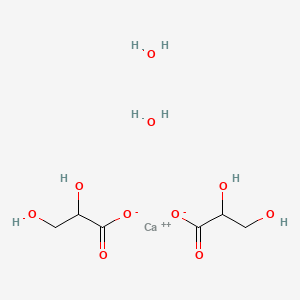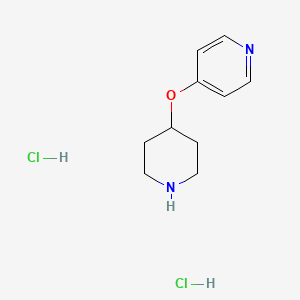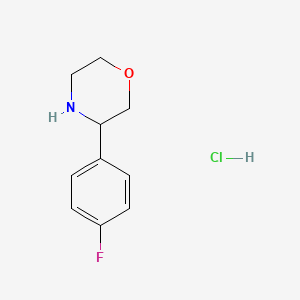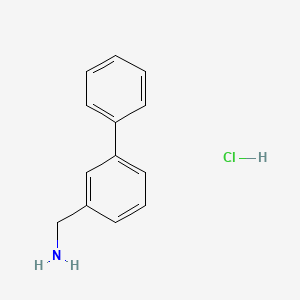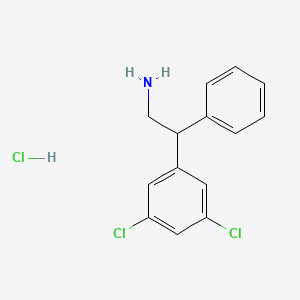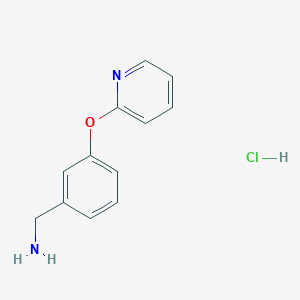
2-苄基哌啶盐酸盐
描述
2-Benzylpiperidine hydrochloride is a compound with the molecular formula C12H18ClN . It is a derivative of 2-Benzylpiperidine, which is a stimulant drug of the piperidine class . The parent compound, 2-Benzylpiperidine, is similar in structure to other drugs such as methylphenidate and desoxypipradrol .
Synthesis Analysis
Piperidines, including 2-Benzylpiperidine, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Molecular Structure Analysis
The molecular weight of 2-Benzylpiperidine hydrochloride is 211.73 g/mol . The InChI code for the compound is InChI=1S/C12H17N.ClH/c1-2-6-11(7-3-1)10-12-8-4-5-9-13-12;/h1-3,6-7,12-13H,4-5,8-10H2;1H . The Canonical SMILES for the compound is C1CCNC(C1)CC2=CC=CC=C2.Cl .
Physical And Chemical Properties Analysis
2-Benzylpiperidine hydrochloride has a molecular weight of 211.73 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 2 . The exact mass of the compound is 211.1127773 g/mol .
科学研究应用
抗癌剂
哌啶衍生物,包括 2-苄基哌啶盐酸盐,用于抗癌剂的开发 . 它们在制药行业发挥着重要作用,存在于二十多种药物类别中 .
阿尔茨海默病治疗
哌啶衍生物也用于阿尔茨海默病治疗药物 . 它们是药物构建中最重要的合成药物单元之一 .
抗生素
哌啶衍生物用于抗生素的合成 . 它们广泛的合成和在制药行业的重要作用使其成为杂环化合物中常见的结构 .
止痛药
哌啶衍生物用于止痛药的开发 . 它们在药物中很常见,代表着药物构建中最重要的合成药物单元之一 .
抗精神病药
哌啶衍生物用于抗精神病药的开发 . 它们是杂环化合物中常见的结构,在制药行业发挥着重要作用 .
抗氧化剂
未来方向
Piperidines, including 2-Benzylpiperidine, are significant in the pharmaceutical industry, and there is ongoing research into their synthesis and applications . They are present in more than twenty classes of pharmaceuticals, and their derivatives have been the subject of many scientific papers . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important area of study .
作用机制
Target of Action
2-Benzylpiperidine hydrochloride primarily targets the norepinephrine transporter . This transporter plays a crucial role in the reuptake of norepinephrine, a neurotransmitter involved in attention and responding actions in the brain .
Mode of Action
2-Benzylpiperidine hydrochloride boosts norepinephrine levels to around the same extent as d-amphetamine . It has very little effect on dopamine levels, with its binding affinity for the dopamine transporter around 175 times lower than for the noradrenaline transporter . This suggests that the compound primarily interacts with the norepinephrine transporter, leading to increased norepinephrine levels in the synaptic cleft .
Biochemical Pathways
Increased norepinephrine levels can enhance the activity of post-synaptic neurons, potentially affecting various cognitive functions .
Result of Action
As a stimulant drug, 2-Benzylpiperidine hydrochloride likely increases alertness and cognitive function by enhancing norepinephrine activity . Its effects are around one twentieth as potent as other similar drugs such as methylphenidate and desoxypipradrol .
生化分析
Biochemical Properties
2-Benzylpiperidine hydrochloride plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to boost norepinephrine levels to a similar extent as d-amphetamine, although it has minimal effects on dopamine levels. The compound’s binding affinity for the dopamine transporter is approximately 175 times lower than for the noradrenaline transporter . This interaction suggests that 2-Benzylpiperidine hydrochloride primarily influences the noradrenergic system, which is involved in the regulation of attention, arousal, and stress responses.
Cellular Effects
2-Benzylpiperidine hydrochloride affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to boost norepinephrine levels impacts the adrenergic receptors on the cell surface, leading to changes in intracellular signaling cascades. These changes can affect gene expression and cellular metabolism, potentially altering cell function and behavior .
Molecular Mechanism
The molecular mechanism of action of 2-Benzylpiperidine hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the norepinephrine transporter, inhibiting the reuptake of norepinephrine into presynaptic neurons. This inhibition increases the concentration of norepinephrine in the synaptic cleft, enhancing adrenergic signaling. Additionally, 2-Benzylpiperidine hydrochloride has a much lower affinity for the dopamine transporter, resulting in minimal effects on dopamine levels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Benzylpiperidine hydrochloride change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that 2-Benzylpiperidine hydrochloride is relatively stable under standard laboratory conditions, but its effects may diminish over time due to metabolic degradation. Long-term exposure to the compound can lead to adaptive changes in cellular function, potentially resulting in tolerance or desensitization to its effects .
Dosage Effects in Animal Models
The effects of 2-Benzylpiperidine hydrochloride vary with different dosages in animal models. At low doses, the compound can enhance cognitive function and increase alertness by boosting norepinephrine levels. At high doses, it may cause toxic or adverse effects, such as increased heart rate, hypertension, and neurotoxicity. Threshold effects have been observed, where the compound’s beneficial effects plateau and adverse effects become more pronounced at higher doses .
Metabolic Pathways
2-Benzylpiperidine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is primarily metabolized by hepatic enzymes, which convert it into inactive metabolites that are excreted from the body. These metabolic processes can affect the compound’s bioavailability and duration of action, influencing its overall pharmacokinetic profile .
Transport and Distribution
The transport and distribution of 2-Benzylpiperidine hydrochloride within cells and tissues involve specific transporters and binding proteins. The compound is transported across cell membranes by the norepinephrine transporter, which facilitates its uptake into adrenergic neurons. Once inside the cell, 2-Benzylpiperidine hydrochloride can accumulate in intracellular compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of 2-Benzylpiperidine hydrochloride affects its activity and function. The compound is primarily localized in the cytoplasm and synaptic vesicles of adrenergic neurons, where it interacts with the norepinephrine transporter and other biomolecules. This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific cellular compartments .
属性
IUPAC Name |
2-benzylpiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-2-6-11(7-3-1)10-12-8-4-5-9-13-12;/h1-3,6-7,12-13H,4-5,8-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPBYKFOQQDQSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90589591 | |
| Record name | 2-Benzylpiperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90589591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
192872-58-5 | |
| Record name | 2-Benzylpiperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90589591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[(2-Methylbenzyl)thio]ethanamine](/img/structure/B1341585.png)
![1-[4-(3-Fluorophenyl)tetrahydro-2H-pyran-4-YL]methanamine](/img/structure/B1341588.png)
